3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC15789962
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18F3NO3 |
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Molecular Weight | 269.26 g/mol |
IUPAC Name | tert-butyl 3-(trifluoromethoxy)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(16)15-6-4-5-8(7-15)17-11(12,13)14/h8H,4-7H2,1-3H3 |
Standard InChI Key | UTVXJWLTSCNBRX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC(F)(F)F |
Introduction
Structural and Chemical Identity
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester belongs to the piperidine carbamate family, featuring a six-membered piperidine ring substituted at the 3-position with a trifluoromethoxy (–OCF₃) group. The tert-butyl ester moiety at the 1-position acts as a protective group for the carboxylic acid functionality, enhancing the compound’s stability during synthetic manipulations .
Molecular and Physicochemical Properties
The compound’s molecular formula is C₁₁H₁₈F₃NO₃, with a molecular weight of 269.26 g/mol . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
Density | Not reported | |
Melting Point | Not reported | |
Flash Point | Not reported |
The absence of reported thermal stability data underscores the need for empirical studies to characterize its behavior under industrial processing conditions.
Spectroscopic and Chromatographic Features
While explicit spectroscopic data (e.g., NMR, IR) for this compound are unavailable in public databases, analogous piperidine carbamates exhibit distinct NMR signals for the tert-butyl group (δ ~1.4 ppm, singlet) and piperidine ring protons (δ ~3.0–4.0 ppm) . The trifluoromethoxy group typically produces a NMR signal near δ -58 ppm . Reverse-phase HPLC methods using C18 columns and acetonitrile/water gradients are commonly employed for purity analysis of similar compounds .
Synthetic Methodologies
The synthesis of 3-trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester involves multi-step routes, often leveraging transition-metal-catalyzed coupling reactions and protective group strategies.
Boronate Intermediate Coupling
A generalized approach, adapted from Campbell et al. (2017), involves Suzuki-Miyaura cross-coupling of piperidine boronate esters with halogenated trifluoromethoxy precursors :
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Boronate Preparation: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via borylation of the corresponding halopyridine.
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Cross-Coupling: Reaction with 3-bromo-5-(trifluoromethoxy)pyridine under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water solvent system at 80°C yields the coupled product .
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Hydrogenation: The dihydropyridine intermediate is hydrogenated to saturate the ring, forming the piperidine scaffold.
This method, while effective for analogous trifluoromethyl piperazines , requires optimization for the sterically demanding trifluoromethoxy group.
Carbamate Protection
The tert-butyl carbamate group is introduced via reaction of the parent piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . This step is critical for preventing unwanted side reactions during subsequent functionalizations.
Applications in Drug Discovery
Piperidine carbamates are privileged structures in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties.
Bioisostere for Metabolic Stability
The trifluoromethoxy group serves as a bioisostere for methoxy (–OCH₃) groups, conferring enhanced metabolic stability by resisting cytochrome P450-mediated oxidation . This substitution is particularly valuable in CNS-targeting drugs where blood-brain barrier penetration is essential.
Intermediate for Kinase Inhibitors
Analogous tert-butyl piperidine carbamates have been utilized in the synthesis of kinase inhibitors targeting EGFR and ALK . The electron-withdrawing nature of the –OCF₃ group may enhance binding affinity to ATP pockets by modulating electron density in adjacent aromatic systems.
Future Research Directions
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Thermal Stability Profiling: Differential scanning calorimetry (DSC) studies to determine decomposition temperatures.
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Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral piperidine derivatives.
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Protease Inhibition Screening: Evaluation against SARS-CoV-2 M and HIV-1 protease targets.
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